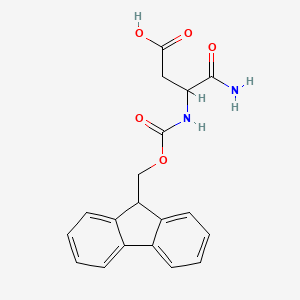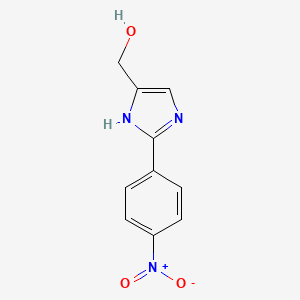
3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride is a complex organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride typically involves multiple steps. One common approach starts with the preparation of the intermediate 3-Methyl-4-hydroxybenzenesulfonyl chloride. This intermediate is then reacted with 2-oxo-2-(piperidin-1-yl)ethanol under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the piperidine moiety.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic acids: Resulting from hydrolysis of the sulfonyl chloride group.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Organic Synthesis:
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride involves its interaction with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The piperidine moiety may interact with specific receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-2-carboxamide)ethyl)benzenesulfonamide
- 3-methoxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde
Uniqueness
3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride is unique due to the combination of its sulfonyl chloride and piperidine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C14H18ClNO4S |
|---|---|
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
3-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H18ClNO4S/c1-11-9-12(21(15,18)19)5-6-13(11)20-10-14(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI-Schlüssel |
KSEDMYIWLOOBDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


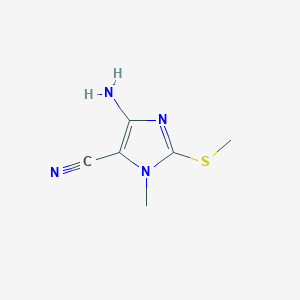
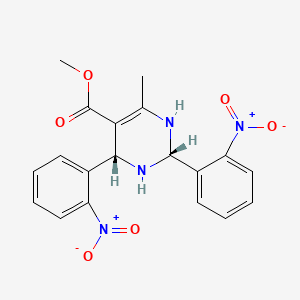
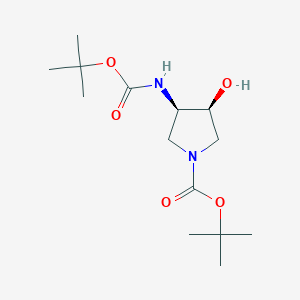
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)
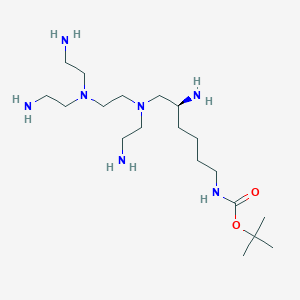
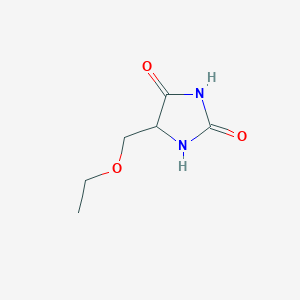
![(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B15198992.png)
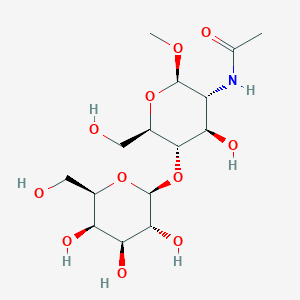
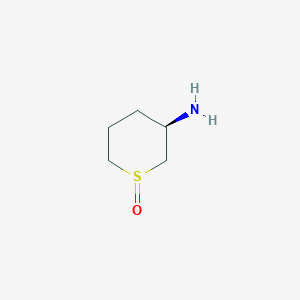
![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
![5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15199011.png)

